molecular formula C14H16INO2 B2436537 3-((2-Hydroxyphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one CAS No. 1022318-42-8

3-((2-Hydroxyphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one

Cat. No.: B2436537
CAS No.: 1022318-42-8
M. Wt: 357.191
InChI Key: XYKWIYFFCDABER-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, and the sequence of chemical reactions .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, optical activity, and reactivity with other substances .

Scientific Research Applications

Synthesis and Structure

  • Enaminoketone Synthesis and Halogenation : A series of N-substituted 3-amino-2-cyclohexen-1-ones, including derivatives similar to the compound , have been prepared. These compounds demonstrate potential in forming various halogenated products and salts with interesting structural properties (Jirkovsky, 1974).

  • Crystal and Molecular Docking Studies : The crystal structure of a closely related compound was determined, providing insights into its potential anticancer properties. This study emphasized the importance of molecular geometry in determining biological activities (Kokila, Kiran, & Ramakrishna, 2017).

  • Reactivity with Amino Compounds : Research on reactions between similar enaminoketones and various amino compounds has led to the synthesis of novel compounds with potential pharmaceutical applications (Ashry, Awad, & Bdeewy, 2019).

  • Hydrogen Bonding and Crystal Engineering : Studies on compounds containing the 2-en-3-amino-1-one system, similar to our compound of interest, reveal significant insights into hydrogen bonding and crystal packing, which are crucial for drug design and materials science (Bertolasi, Gilli, Ferretti, & Gilli, 1998).

  • Synthesis of Diverse Derivatives : Reactions of similar enaminones with different compounds have resulted in a variety of derivatives, illustrating the versatility of these compounds in synthetic chemistry (Rao & Muthanna, 2015).

Antioxidant and Biological Activities

  • Antioxidant Activity : Certain aminochalcone derivatives, structurally related to the compound , have been shown to possess significant antioxidant properties, indicating potential therapeutic uses (Sulpizio, Roller, Giester, & Rompel, 2016).

  • Biological Applications : The modification of polymers with amine compounds, including structures akin to the compound of interest, has resulted in materials with enhanced antibacterial and antifungal properties, showcasing their potential in medical applications (Aly & El-Mohdy, 2015).

Mechanism of Action

If the compound has biological activity, the mechanism of action describes how the compound interacts with biological systems at the molecular level to produce its effects .

Safety and Hazards

This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential areas of future research or applications of the compound, based on its properties and activities .

Properties

IUPAC Name

3-(2-hydroxyanilino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16INO2/c1-14(2)7-10(13(15)12(18)8-14)16-9-5-3-4-6-11(9)17/h3-6,16-17H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKWIYFFCDABER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)I)NC2=CC=CC=C2O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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